molecular formula C19H30O3Si B13500093 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one

1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one

Cat. No.: B13500093
M. Wt: 334.5 g/mol
InChI Key: MVMVJJLZIVHYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a cyclobutyl ring substituted with benzyloxy and tert-butyldimethylsilyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the protection of a cyclobutanone derivative with a tert-butyldimethylsilyl group, followed by benzyloxylation. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for creating new compounds.

    Biology: In the study of biochemical pathways and as a tool for probing biological systems.

    Medicine: For the development of new pharmaceuticals and as a reference standard in drug testing.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldimethylsilyl groups play crucial roles in modulating the compound’s reactivity and stability. These interactions can influence various biochemical processes, making the compound valuable for studying enzyme mechanisms and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one stands out due to its specific combination of benzyloxy and tert-butyldimethylsilyl groups, which confer unique reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is essential .

Properties

Molecular Formula

C19H30O3Si

Molecular Weight

334.5 g/mol

IUPAC Name

1-[1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutyl]ethanone

InChI

InChI=1S/C19H30O3Si/c1-15(20)19(22-23(5,6)18(2,3)4)12-17(13-19)21-14-16-10-8-7-9-11-16/h7-11,17H,12-14H2,1-6H3

InChI Key

MVMVJJLZIVHYTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC(C1)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.